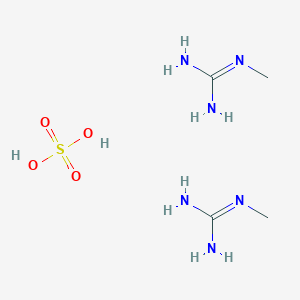

Guanidine, methyl-, sulfate (2:1)

説明

Guanidine, methyl-, sulfate (2:1) is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It is a strong organic base existing primarily as guanidium ions at physiological pH .

Synthesis Analysis

The synthesis of guanidine derivatives is a popular topic in chemistry. The most common guanidine salts, including nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids produced industrially either by the chemical method (melting of ammonium salts with urea) or from urea production wastes .Molecular Structure Analysis

The molecular formula of Methylguanidine sulfate is C4H16N6O4S, with an average mass of 244.273 Da and a monoisotopic mass of 244.095367 Da .Chemical Reactions Analysis

Guanidine has been shown to be a strong CO2 adsorbent, with studies showing that the non-covalent G⋯CO2 complex can transform to a strongly interacting G–CO2 covalent complex under the influence of multiple molecules of G and CO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of guanidine-based ionic liquids have been studied extensively. For example, the volumetric properties of guanidine-based ionic liquid mixtures have been found to be influenced by different structures due to variation of cationic and anionic species .科学的研究の応用

Polymer Electrolytes in Energy Storage

Guanidinium-functionalized polymer electrolytes have been synthesized for application in energy storage devices. This process involves the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. The precise control of cation functionality offered by this method avoids deleterious side reactions, allowing for the direct incorporation of guanidinium into stable phenyl rings, which is crucial for developing advanced energy storage solutions (Kim, Labouriau, Guiver, & Kim, 2011).

Molecular Synthesis

The versatility of guanidine compounds in chemical synthesis is well-documented. These compounds are pivotal in the preparation of cyclic and acyclic guanidines, often involving reactions with activated guanidine precursors. Guanidine derivatives, including S-methylisothiourea as a guanidylating agent, have found applications in synthesizing compounds with diverse biological activities. This versatility underlines guanidine's role in producing compounds ranging from DNA minor groove binders to kinase inhibitors and α2-noradrenaline receptor antagonists, showcasing its broad utility in medicinal chemistry and synthetic biology (Shaw, Grayson, & Rozas, 2015).

Environmental and Analytical Chemistry

Guanidine derivatives play a significant role in environmental chemistry, particularly in the flotation of aluminosilicate minerals. Alkyl-guanidine sulfates, synthesized from O-methyl isourea sulfate with alkyl-amine, have shown superior collecting ability and selectivity compared to traditional collectors. Their application in mineral processing, especially in separating diaspore from silicate minerals under alkaline conditions, highlights their potential in resource conservation and utilization (Yuan-chu, 2009).

New Particle Formation in the Atmosphere

The role of guanidine, a strong organobase, in sulfuric acid-driven new-particle formation is crucial for understanding atmospheric chemistry. Theoretical and experimental studies have demonstrated that guanidine and sulfuric acid molecules can form particles without thermodynamic barriers, leading to the formation of clusters with low evaporation rates. This research suggests that guanidine compounds could be key to explaining particle formation events in the atmosphere, especially at low precursor vapor concentrations (Myllys, Ponkkonen, Passananti, Elm, Vehkamäki, & Olenius, 2018).

将来の方向性

特性

IUPAC Name |

2-methylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H7N3.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H4,3,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYJBGQERCCGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N.CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060504 | |

| Record name | Guanidine, methyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylguanidine sulfate | |

CAS RN |

598-12-9 | |

| Record name | Guanidine, N-methyl-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-methyl-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, methyl-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[methylguanidinium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

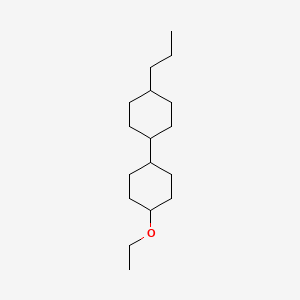

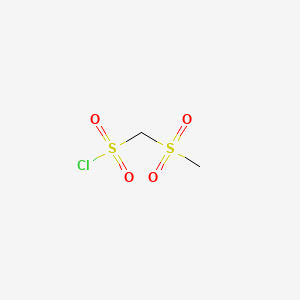

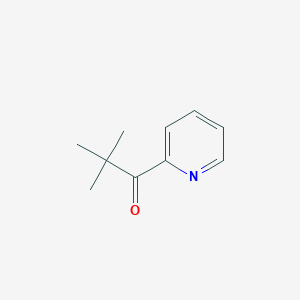

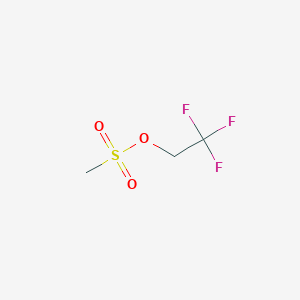

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

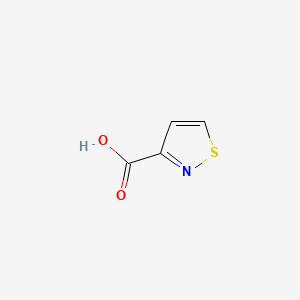

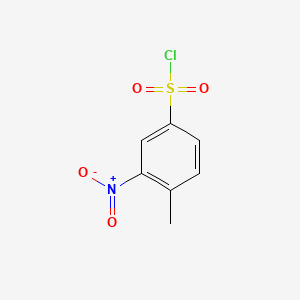

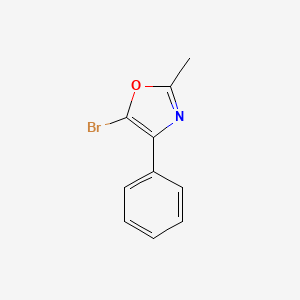

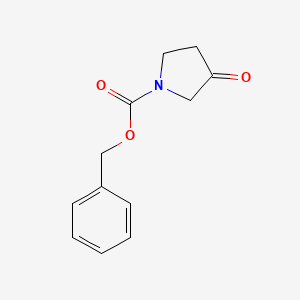

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)